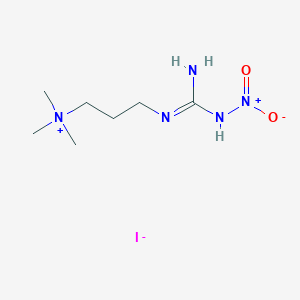
Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium salt that is commonly referred to as NBDI. This compound has been found to have a variety of applications in biological and chemical research due to its unique properties.
Mécanisme D'action
The mechanism of action of NBDI involves its interaction with anionic lipids in cell membranes. The compound has a positively charged quaternary ammonium group that interacts with the negatively charged phosphate groups on anionic lipids. This interaction leads to the insertion of NBDI into the lipid bilayer, where it can be used to study the properties of the membrane.
Biochemical and Physiological Effects
NBDI has been found to have minimal biochemical and physiological effects on cells. It does not appear to be toxic to cells, and it does not alter the properties of cell membranes significantly. This makes it an ideal probe for studying the properties of cell membranes without interfering with their normal function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NBDI is its high sensitivity. It can detect the presence of anionic lipids at very low concentrations, making it a valuable tool for studying biological systems. Additionally, NBDI is relatively easy to use and can be incorporated into a variety of experimental protocols.
However, there are also some limitations to using NBDI. One limitation is that it can only be used to study anionic lipids. This means that it is not suitable for studying the properties of other types of lipids or proteins. Additionally, the use of NBDI requires specialized equipment and expertise, which can make it difficult to use for some researchers.
Orientations Futures
There are several future directions for research involving NBDI. One area of research is the development of new fluorescent probes that can be used to study other types of lipids and proteins. Additionally, there is a need for new techniques for studying the properties of cell membranes, which could be facilitated by the development of new probes like NBDI.
Another future direction for research involving NBDI is the development of new applications for this compound. For example, it may be possible to use NBDI to study the properties of other types of biological membranes, such as mitochondrial membranes or bacterial membranes. Additionally, NBDI may be useful for studying the interaction between lipids and other types of molecules, such as drugs or toxins.
Conclusion
In conclusion, Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide is a valuable tool for scientific research. It can be used to study the properties of anionic lipids in cell membranes and has a variety of applications in biological and chemical research. While there are some limitations to using NBDI, it remains an important tool for studying the properties of cell membranes and has the potential for future applications in research.
Méthodes De Synthèse
The synthesis of NBDI involves the reaction of 3-nitroguanidine with propyl iodide in the presence of trimethylamine. The reaction leads to the formation of the quaternary ammonium salt, NBDI. The yield of this reaction is typically high, and the compound can be purified using standard techniques.
Applications De Recherche Scientifique
NBDI has been widely used in scientific research due to its unique properties. It is a fluorescent probe that can be used to detect the presence of certain molecules in biological systems. Specifically, NBDI has been used to detect the presence of anionic lipids in cell membranes. This compound has also been used to study the interaction between proteins and lipids in biological systems.
Propriétés
Numéro CAS |
101710-60-5 |
|---|---|
Formule moléculaire |
C7H18IN5O2 |
Poids moléculaire |
331.16 g/mol |
Nom IUPAC |
3-[[amino(nitramido)methylidene]amino]propyl-trimethylazanium;iodide |
InChI |
InChI=1S/C7H18N5O2.HI/c1-12(2,3)6-4-5-9-7(8)10-11(13)14;/h4-6H2,1-3H3,(H3,8,9,10);1H/q+1;/p-1 |
Clé InChI |
DSUQYGWLXGSJPZ-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCCN=C(N)N[N+](=O)[O-].[I-] |
SMILES canonique |
C[N+](C)(C)CCCN=C(N)N[N+](=O)[O-].[I-] |
Synonymes |
3-[(amino-nitramido-methylidene)amino]propyl-trimethyl-azanium iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



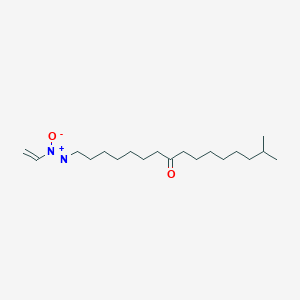





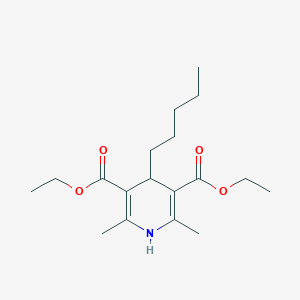


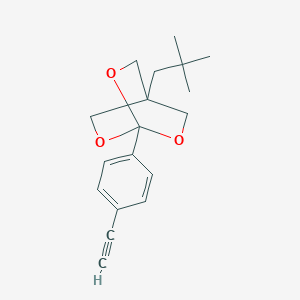
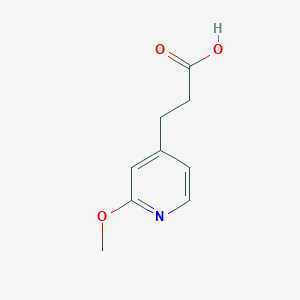
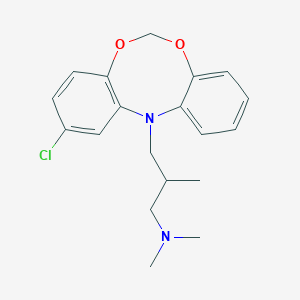

![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B35432.png)